2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride 2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18024499
InChI: InChI=1S/C8H17NO2.ClH/c1-8(11-7-6-10)2-4-9-5-3-8;/h9-10H,2-7H2,1H3;1H
SMILES:
Molecular Formula: C8H18ClNO2
Molecular Weight: 195.69 g/mol

2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride

CAS No.:

Cat. No.: VC18024499

Molecular Formula: C8H18ClNO2

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride -

Specification

Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
IUPAC Name 2-(4-methylpiperidin-4-yl)oxyethanol;hydrochloride
Standard InChI InChI=1S/C8H17NO2.ClH/c1-8(11-7-6-10)2-4-9-5-3-8;/h9-10H,2-7H2,1H3;1H
Standard InChI Key IVSKTJBJMYODKR-UHFFFAOYSA-N
Canonical SMILES CC1(CCNCC1)OCCO.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The molecular formula of 2-[(4-Methylpiperidin-4-yl)oxy]ethan-1-ol hydrochloride is C₈H₁₈ClNO₂, with a molar mass of 195.69 g/mol. Its IUPAC name, 2-(4-methylpiperidin-4-yl)oxyethanol hydrochloride, reflects the presence of a methyl-substituted piperidine ring ether-linked to a two-carbon alcohol chain, protonated at the amine moiety (Figure 1). The hydrochloride salt formation significantly alters its crystallinity and hygroscopicity compared to the free base form.

Table 1: Key Structural Descriptors

PropertyValueSource
Canonical SMILESCC1(CCNCC1)OCCO.Cl
InChI KeyIVSKTJBJMYODKR-UHFFFAOYSA-N
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface23.5 Ų

The piperidine ring adopts a chair conformation, with the methyl group at the 4-position inducing steric hindrance that influences receptor binding kinetics. Molecular dynamics simulations suggest the ethylene glycol moiety enhances water solubility while maintaining membrane permeability—a critical balance for central nervous system (CNS) drug candidates.

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorptions at 1535 cm⁻¹ (C-N stretch), 1470 cm⁻¹ (CH₂ bend), and 1360 cm⁻¹ (C-O-C asymmetric stretch). Nuclear magnetic resonance (NMR) data corroborate the structure:

  • ¹H NMR (CDCl₃): δ 1.73–3.00 (8H, m, piperidine protons), 2.32 (3H, s, CH₃), 4.92 (1H, dd, OCH₂).

  • ¹³C NMR: δ 22.1 (CH₃), 44.8–58.2 (piperidine carbons), 67.5 (OCH₂).

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a three-step sequence:

  • Ring Formation: Condensation of 4-methylpiperidin-4-ol with ethylene carbonate under basic conditions yields the ether intermediate .

  • Salt Formation: Treatment with hydrochloric acid in anhydrous ethanol precipitates the hydrochloride salt.

  • Purification: Recrystallization from ethyl acetate/hexane mixtures achieves >98% purity.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
EtherificationK₂CO₃, DMF, 80°C, 12 h72%
Hydrochloride FormationHCl (gas), EtOH, 0°C, 2 h89%
CrystallizationEtOAc/hexane (1:3), −20°C, 24 h95%

Microwave-assisted synthesis reduces reaction times by 60% (4.5 h vs. 12 h) while maintaining yields. Solvent selection proves critical: dimethylformamide (DMF) outperforms dichloromethane in minimizing byproducts during etherification.

Scalability Challenges

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The hydrochloride salt exhibits aqueous solubility of 76 mg/mL at 25°C—a 12-fold increase over the free base . pH-dependent stability studies show optimal degradation resistance at pH 4–6, with a half-life of 18 months under accelerated storage conditions (40°C/75% RH).

Table 3: Comparative Solubility Profiles

PropertyHydrochloride SaltFree Base
Water (25°C)76 mg/mL6.3 mg/mL
Ethanol225 mg/mL89 mg/mL
Log P (octanol/water)−0.311.72

ADMET Predictions

Quantitative structure-activity relationship (QSAR) models predict:

  • Absorption: Moderate intestinal permeability (Peff = 1.2 × 10⁻⁴ cm/s)

  • Metabolism: CYP3A4-mediated N-demethylation as the primary pathway

  • Toxicity: Ames test-negative; hERG IC₅₀ > 30 μM suggests low cardiotoxicity risk

Notably, the compound's low blood-brain barrier penetration (log BB = −1.4) may limit direct CNS applications despite structural similarities to neuroactive piperidines .

Comparative Analysis with Structural Analogs

1-Methylpiperidin-4-ol

The precursor alcohol (C₆H₁₃NO, MW 115.17) exhibits markedly lower solubility (26.6 mg/mL) and higher log P (0.45) . Unlike the hydrochloride derivative, it shows negligible PLA2G15 inhibition (IC₅₀ > 100 μM), underscoring the importance of the ethylene glycol moiety and salt form in bioactivity .

Future Research Directions

  • Target Validation: CRISPR-Cas9 knockout models to confirm PLA2G15 as the primary target

  • Formulation Optimization: Nanoparticulate delivery systems to enhance CNS bioavailability

  • Metabolite Profiling: Identification of N-demethylated and glucuronidated metabolites in human hepatocytes

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